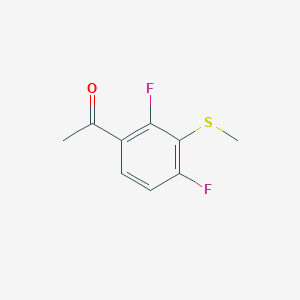

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone

Description

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone is an aromatic ketone characterized by a unique substitution pattern: two fluorine atoms at positions 2 and 4, and a methylthio (-SCH₃) group at position 3 on the phenyl ring (Fig. 1). This structure combines electron-withdrawing fluorine substituents with the moderately electron-donating methylthio group, creating distinct electronic and steric properties.

Properties

Molecular Formula |

C9H8F2OS |

|---|---|

Molecular Weight |

202.22 g/mol |

IUPAC Name |

1-(2,4-difluoro-3-methylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 |

InChI Key |

MCBSKMZHJYVVEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)SC)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone typically involves the reaction of 2,4-difluorothiophenol with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms and the methylthio group can influence its binding affinity and reactivity with enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes through its unique chemical structure .

Comparison with Similar Compounds

Key Structural Differences

Impact of Substituents

- Fluorine : Enhances lipophilicity and metabolic stability while directing electrophilic substitutions to specific positions (e.g., para to fluorine) .

- Methylthio (-SCH₃) : Moderately electron-donating; sulfur’s polarizability may facilitate interactions with biological targets (e.g., enzymes) .

- Hydroxyl (-OH) : Increases solubility but reduces stability due to oxidation susceptibility .

Physicochemical Properties

*Calculated based on structure.

Biological Activity

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.

The biological activity of this compound is primarily attributed to its interaction with cellular targets that are crucial for cancer cell proliferation. Preliminary studies suggest that it may disrupt microtubule dynamics, similar to other known anticancer agents. This disruption can lead to apoptosis in cancer cells by interfering with mitotic processes.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects on various cancer cell lines. For instance:

- MCF-7 Human Breast Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.075 µM, indicating potent activity against this breast cancer cell line .

- Triple-Negative Breast Cancer (TNBC) : In TNBC models such as Hs578T, the compound showed an IC50 value of 0.033 µM, demonstrating its effectiveness in a more aggressive cancer subtype .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.075 |

| Hs578T (TNBC) | 0.033 |

| MDA-MB-231 | 0.620 |

Case Studies and Research Findings

Several studies have explored the biological properties of this compound:

- In Vitro Studies : A study demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability across several cancer cell lines, indicating broad-spectrum anticancer potential .

- Mechanistic Insights : Further investigation revealed that the compound induces apoptosis by modulating the expression levels of key proteins involved in apoptosis regulation, such as Bcl-2 and Bax. Specifically, it was found to downregulate anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax .

- In Vivo Efficacy : Although primarily studied in vitro, preliminary in vivo studies suggest that the compound may also exhibit significant tumor growth inhibition in animal models, warranting further exploration into its pharmacokinetics and therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.